3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, in particular, is characterized by its three methyl groups attached to the benzopyran ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a substituted phenol with an appropriate ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvents: Organic solvents like ethanol or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like nitro, sulfonyl, or halogen groups.
Scientific Research Applications
3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A parent compound with similar structural features but lacking the methyl groups.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another benzopyran derivative with hydroxyl groups that confer different chemical properties.
Pinocembrin: A dihydrobenzopyran with notable biological activities.
Uniqueness
3,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activities. The presence of three methyl groups can enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Properties
CAS No. |
61995-66-2 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,5,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-8(2)12-10(7)11(13)9(3)6-14-12/h4-5,9H,6H2,1-3H3 |
InChI Key |
JDXAVVZBVJGOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C=CC(=C2C1=O)C)C |
Origin of Product |
United States |
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